Piperazine, 1,4-dibutyryl-
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Overview
Description
Piperazine, 1,4-dibutyryl- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities, including anthelmintic, antipsychotic, and antihistaminic properties. Piperazine, 1,4-dibutyryl- specifically features butyryl groups attached to the nitrogen atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-dibutyryl- typically involves the acylation of piperazine with butyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Piperazine} + 2 \text{Butyryl Chloride} \rightarrow \text{Piperazine, 1,4-dibutyryl-} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of Piperazine, 1,4-dibutyryl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1,4-dibutyryl- can undergo various chemical reactions, including:
Oxidation: The butyryl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups in the butyryl moieties can be reduced to alcohols.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of piperazine, 1,4-dicarboxylic acid.
Reduction: Formation of piperazine, 1,4-dibutanol.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
Piperazine, 1,4-dibutyryl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-dibutyryl- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve cells and result in the paralysis of parasitic worms. The butyryl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Piperazine, 1,4-dibutyryl- can be compared with other piperazine derivatives, such as:
Piperazine, 1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of butyryl groups.
Piperazine, 1,4-dibutanol: Similar structure but with alcohol groups instead of butyryl groups.
Piperazine, 1,4-dimethyl: Similar structure but with methyl groups instead of butyryl groups.
Uniqueness: The presence of butyryl groups in Piperazine, 1,4-dibutyryl- can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives. The butyryl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Properties
IUPAC Name |
1-(4-butanoylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-3-5-11(15)13-7-9-14(10-8-13)12(16)6-4-2/h3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVSJUVIPOXNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170283 |
Source
|
Record name | Piperazine, 1,4-dibutyryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17730-78-8 |
Source
|
Record name | Piperazine, 1,4-dibutyryl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1,4-dibutyryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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